molecular formula C31H37N5O3 B1670888 Doramapimod CAS No. 285983-48-4

Doramapimod

Katalognummer B1670888
CAS-Nummer: 285983-48-4
Molekulargewicht: 527.7 g/mol
InChI-Schlüssel: MVCOAUNKQVWQHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doramapimod, also known as BIRB 796, is a P38 MAP kinase inhibitor . It’s a small molecule that is currently in the investigational stage . It contains an aryl-pyrazole scaffold as a pharmacophore critical for binding .


Synthesis Analysis

Doramapimod and its analogues have been chemically synthesized for biophysical characterization . The aryl-pyrazole scaffold in Doramapimod is not planar and adopts an out-of-plane conformation, which is described by the torsion angle θ . The torsion angle θ values of the synthesized analogues were determined by crystal structural analysis .


Molecular Structure Analysis

The molecular structure of Doramapimod is characterized by an aryl-pyrazole scaffold, which is critical for its binding . This scaffold is not planar and adopts an out-of-plane conformation . The molecular formula of Doramapimod is C31H37N5O3 .


Chemical Reactions Analysis

Doramapimod is a potent inhibitor of the p38α mitogen-activated protein kinase . It has been shown to block TNFα release in LPS-stimulated THP-1 cells .


Physical And Chemical Properties Analysis

Doramapimod has a molecular weight of 527.66 and a molecular formula of C31H37N5O3 . It is a synthetic organic compound .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Infectious Diseases and Immunology .

Summary of the Application

Doramapimod, a p38 MAP-kinase inhibitor, has been shown to improve the management of tuberculosis (TB) by constraining tissue inflammation and enhancing antibiotic activity in Mycobacterium tuberculosis-infected mice .

Methods of Application or Experimental Procedures

In the study, Mtb-infected C57BL/6 mice were treated with doramapimod. The treatment resulted in reduced inflammation, granuloma formation, and lung pathology .

Results or Outcomes

The study found that doramapimod, along with standard antibiotic treatment, significantly reduced lung and spleen mycobacterial loads compared to antibiotic treatment alone .

Stem Cell Activity Enhancement

Specific Scientific Field

This application is in the field of Stem Cell Research .

Summary of the Application

Doramapimod, also known as BIRB796, is a potent inhibitor of p38 MAPK that enhances the stem cell activity of cultured umbilical cord blood-derived hematopoietic cells . It can be used in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells (iPSCs) .

Results or Outcomes

In research applications, Doramapimod has been shown to rescue the self-renewal ability of muscle satellite cells, increase the regenerative capacity of functional aged skeletal muscle stem cells, and block GADD45G-induced differentiation of long-term repopulating hematopoietic stem cells .

Tuberculosis Treatment

Specific Scientific Field

This application falls under the field of Infectious Diseases and Immunology .

Summary of the Application

Doramapimod, a p38 MAP-kinase inhibitor, has been shown to improve the management of tuberculosis (TB) by constraining tissue inflammation and enhancing antibiotic activity in Mycobacterium tuberculosis-infected mice .

Methods of Application or Experimental Procedures

In the study, Mtb-infected C57BL/6 mice were treated with doramapimod. The treatment resulted in reduced inflammation, granuloma formation, and lung pathology .

Results or Outcomes

The study found that doramapimod, along with standard antibiotic treatment, significantly reduced lung and spleen mycobacterial loads compared to antibiotic treatment alone .

Stem Cell Activity Enhancement

Specific Scientific Field

This application is in the field of Stem Cell Research .

Summary of the Application

Doramapimod, also known as BIRB796, is a potent inhibitor of p38 MAPK that enhances the stem cell activity of cultured umbilical cord blood-derived hematopoietic cells . It can be used in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells (iPSCs) .

Results or Outcomes

In research applications, Doramapimod has been shown to rescue the self-renewal ability of muscle satellite cells, increase the regenerative capacity of functional aged skeletal muscle stem cells, and block GADD45G-induced differentiation of long-term repopulating hematopoietic stem cells .

Tuberculosis Treatment

Specific Scientific Field

This application falls under the field of Infectious Diseases and Immunology .

Summary of the Application

Doramapimod, a p38 MAP-kinase inhibitor, has been shown to improve the management of tuberculosis (TB) by constraining tissue inflammation and enhancing antibiotic activity in Mycobacterium tuberculosis-infected mice .

Methods of Application or Experimental Procedures

In the study, Mtb-infected C57BL/6 mice were treated with doramapimod. The treatment resulted in reduced inflammation, granuloma formation, and lung pathology .

Results or Outcomes

The study found that doramapimod, along with standard antibiotic treatment, significantly reduced lung and spleen mycobacterial loads compared to antibiotic treatment alone .

Stem Cell Activity Enhancement

Specific Scientific Field

This application is in the field of Stem Cell Research .

Summary of the Application

Doramapimod, also known as BIRB796, is a potent inhibitor of p38 MAPK that enhances the stem cell activity of cultured umbilical cord blood-derived hematopoietic cells . It can be used in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells (iPSCs) .

Results or Outcomes

In research applications, Doramapimod has been shown to rescue the self-renewal ability of muscle satellite cells, increase the regenerative capacity of functional aged skeletal muscle stem cells, and block GADD45G-induced differentiation of long-term repopulating hematopoietic stem cells .

Safety And Hazards

Doramapimod is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCOAUNKQVWQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048957
Record name Doramapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doramapimod

CAS RN

285983-48-4
Record name Doramapimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285983-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doramapimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0285983484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doramapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doramapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO1A8B3YVV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Cc1ccc(-n2nc(C(C)(C)C)cc2NC(=O)Nc2ccc(OCCc3ccncc3)c3ccccc23)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared as described in the final step of Example 1 from 1-(5-tert-butyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-urea (0.022 g, 0.050 mmol), and p-tolylboronic acid (0.014 g, 0.1 mmol), using copper (II) acetate (0.014 g, 0.075 mmol), pyridine (0.01 mL, 0.1 mmol), molecular sieves (4 Å activated, 0.030 g) and methylene chloride (2 mL). The title compound was obtained as a yellow-white solid (0.013 g, 50%), mp 144-146° C.; 1H NMR (DMSO) δ 1.26(s, 9H), 2.36(s, 3H), 2.53(t, 4H) 2.82(t, 2H), 3.52(t, 4H), 4.23(t, 2H), 6.32(s, 1H), 6.94(d, 1H), 7.33(d, 1H), 7.42(d, 1H), 7.54(m, 3H), 7.90(d, 1H), 8.15(d, 1H), 8.18(d, 1H), 8.82(s, 1H), 8.96(s, 1H); MS (CI) 528(M++H).
Name
1-(5-tert-butyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-urea
Quantity
0.022 g
Type
reactant
Reaction Step One
Quantity
0.014 g
Type
reactant
Reaction Step Two
Quantity
0.01 mL
Type
reactant
Reaction Step Three
Quantity
0.014 g
Type
catalyst
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Doramapimod
Reactant of Route 2
Reactant of Route 2
Doramapimod
Reactant of Route 3
Reactant of Route 3
Doramapimod
Reactant of Route 4
Reactant of Route 4
Doramapimod
Reactant of Route 5
Reactant of Route 5
Doramapimod
Reactant of Route 6
Reactant of Route 6
Doramapimod

Citations

For This Compound
649
Citations
SH Moon, SW Choi, SH Kim - Journal of pharmacological sciences, 2015 - Elsevier
… of p38 inhibitor doramapimod on the osteoclast differentiation. Doramapimod significantly … Importantly, doramapimod blocked the migration and fusion in pre-osteoclasts via the down-…
Number of citations: 16 www.sciencedirect.com
D Suplatov, K Kopylov, Y Sharapova… - Journal of Biomolecular …, 2019 - Taylor & Francis
… of Doramapimod with the human p38α MAPK. It was shown that Doramapimod can bind to … kinase in the DFG-out state; however, the Doramapimod’s binding is followed by the ligand-…
Number of citations: 17 www.tandfonline.com
SE Kurtz, E Traer, J Martinez, A Park, J Wagner… - Blood, 2015 - Elsevier
… Combinations of two kinase inhibitors that included the p38MAPK inhibitor, doramapimod, were … Among combinations on panel 2, doramapimod coupled with an apoptosis inducer (ABT-…
Number of citations: 1 www.sciencedirect.com
J Bauquier, E Tudor, S Bailey - Journal of Veterinary Internal …, 2020 - Wiley Online Library
… samples were taken before administration of doramapimod and LPS. A dose of 0.5 mL/kg body weight of the doramapimod solution (0.5 mg/kg doramapimod in 100 mg/kg cyclodextrin, …
Number of citations: 3 onlinelibrary.wiley.com
AH Nasiri, K Saxena, JW Bats, HR Nasiri… - …, 2016 - pubs.rsc.org
… doramapimod (1) with p38α kinase according to Regan and co-workers 6 (PDB code 1KV2). Constitution of fragment 2 and doramapimod … the chemical modification of doramapimod (1) …
Number of citations: 5 pubs.rsc.org
JR Bauquier, BS Tennent-Brown, E Tudor… - Veterinary immunology …, 2020 - Elsevier
… than the geometric mean IC 50 values obtained for doramapimod in the current study. Based on these results, doramapimod shows more promise as an anti-inflammatory drug in the …
Number of citations: 1 www.sciencedirect.com
D Suplatov, K Kopylov, Y Sharapova… - Moscow Conference on …, 2017 - elibrary.ru
… Doramapimod by the human p38αMAPK. Molecular docking has identified position of Doramapimod … compared to crystallographic complex of Doramapimod in p38αMAPK in the DFG- …
Number of citations: 0 elibrary.ru
SE Kurtz, CA Eide, NP Dubey, A Kaempf… - Blood, 2018 - Elsevier
… inhibitor doramapimod or combinations of doramapimod with … the lowest median IC 50 for doramapimod (1.71 uM), with 75 … Doramapimod was also tested in combination with inhibitors …
Number of citations: 1 www.sciencedirect.com
C Hölscher, J Gräb, A Hölscher, AL Müller… - Scientific Reports, 2020 - nature.com
… To evaluate the impact of p38 MAPK inhibition on the inflammatory immune response, lung infiltration and bacterial loads on an already established disease, we started doramapimod …
Number of citations: 11 www.nature.com
A Carey, S Garg, MM Cleary, M Loriaux, SL Winski… - Blood, 2015 - Elsevier
… of doramapimod (BIRB 796) in a cell growth assay. We compared the sensitivity profile of doramapimod … Focusing on AML, we compared the sensitivity profile of doramapimod with two …
Number of citations: 4 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.